molecular formula C20H20ClN3O3S B2419730 (E)-N-(5-(3-(2-chlorophenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide CAS No. 1396892-92-4

(E)-N-(5-(3-(2-chlorophenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide

Cat. No.: B2419730
CAS No.: 1396892-92-4
M. Wt: 417.91
InChI Key: GTEVUJOHDVOWJN-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(5-(3-(2-chlorophenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H20ClN3O3S and its molecular weight is 417.91. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Biological Activity in Dyeing and Medical Applications

The research on compounds related to (E)-N-(5-(3-(2-chlorophenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide focuses on their synthesis and biological activities. These compounds have shown potential in dyeing polyester fabrics, exhibiting high efficiency based on in vitro screening for antioxidant activity, antitumor activity against cell lines, and antimicrobial activity against various pathogenic bacteria and fungi (Khalifa et al., 2015).

2. Anticoagulant and Oral Factor Xa Inhibitor Research

Compounds with similar structures have been synthesized and evaluated for their potential as anticoagulants and oral Factor Xa inhibitors. Specific derivatives exhibited potent inhibitory activities, indicating the potential of such compounds in medical applications related to blood coagulation (Haginoya et al., 2004).

3. Microwave-Assisted Synthesis for Biological Applications

The use of microwave-assisted synthesis methods for related compounds has been explored. These methods offer higher yields in shorter times than conventional methods, making them suitable for the efficient production of compounds with potential biological activities (Youssef et al., 2012).

4. Anti-inflammatory Applications

The synthesis of compounds with similar structural features has been directed towards the development of anti-inflammatory agents. These compounds have demonstrated promising anti-inflammatory activity, comparable to known drugs (Amr et al., 2007).

5. Process Development for Adenosine A1 Receptor Antagonists

Research has also been conducted on the development of processes suitable for large-scale manufacturing of adenosine A1 receptor antagonists, which are important for regulating renal function (Zanka et al., 1999).

Properties

IUPAC Name

N-[5-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c21-14-5-2-1-4-13(14)7-8-18(25)24-10-9-15-17(12-24)28-20(22-15)23-19(26)16-6-3-11-27-16/h1-2,4-5,7-8,16H,3,6,9-12H2,(H,22,23,26)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEVUJOHDVOWJN-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C=CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)/C=C/C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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